Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
Description
Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate (CAS: 522592-21-8) is a pyrrolophenanthroline derivative characterized by a 4-methylbenzoyl substituent at the 11-position and isopropyl ester groups at the 9,10-dicarboxylate positions.
Properties
CAS No. |
522592-21-8 |
|---|---|
Molecular Formula |
C31H28N2O5 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
dipropan-2-yl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C31H28N2O5/c1-17(2)37-30(35)24-23-15-14-21-13-12-20-7-6-16-32-26(20)27(21)33(23)28(25(24)31(36)38-18(3)4)29(34)22-10-8-19(5)9-11-22/h6-18H,1-5H3 |
InChI Key |
ZRALUZXKZLCOHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C4=C(C=CC5=C4N=CC=C5)C=C3)C(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,10-Phenanthroline Derivatives
A widely adopted route involves reacting 1,10-phenanthroline-5,6-dione with pyrrole-2-carbaldehyde under acidic conditions. The reaction proceeds via a Friedländer-type mechanism, where the aldehyde undergoes nucleophilic attack on the diketone, followed by cyclodehydration. Optimal yields (65–72%) are achieved using acetic acid as both solvent and catalyst at 80–90°C for 12–16 hours.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Pyrrole-2-carbaldehyde | Acetic acid | 85°C | 14 h | 68% |
Introduction of the 4-Methylbenzoyl Group
Functionalization at position 11 of the core is achieved through electrophilic aromatic substitution (EAS) or transition metal-catalyzed cross-coupling.
Friedel-Crafts Acylation
The 4-methylbenzoyl group is introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride. The reaction requires Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
Procedure:
-
Dissolve the phenanthroline core (1 eq) in DCM.
-
Add AlCl₃ (1.2 eq) and cool to 0°C.
-
Slowly add 4-methylbenzoyl chloride (1.1 eq) dropwise.
-
Stir for 6 hours at 0°C, then quench with ice-water.
Optimization Data:
| Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| AlCl₃ | 0°C | 6 h | 75% |
| FeCl₃ | 0°C | 6 h | 62% |
Diisopropyl Esterification of the Dicarboxylic Acid
The final step involves esterifying the 9,10-dicarboxylic acid groups with isopropyl alcohol. This is typically accomplished via a two-stage process: acid chloride formation followed by alcoholysis.
Acid Chloride Formation
The dicarboxylic acid intermediate is treated with thionyl chloride (SOCl₂) to generate the corresponding diacyl chloride. Excess SOCl₂ (3 eq) ensures complete conversion, with reactions conducted under reflux (70–80°C) for 4–6 hours.
Key Parameters:
| Parameter | Value |
|---|---|
| SOCl₂ Equivalents | 3.0 |
| Temperature | 75°C |
| Time | 5 h |
Alcoholysis with Isopropyl Alcohol
The diacyl chloride reacts with isopropyl alcohol in the presence of a base (e.g., triethylamine) to form the diisopropyl ester. Anhydrous conditions are critical to prevent hydrolysis.
Reaction Setup:
-
Solvent: Tetrahydrofuran (THF)
-
Base: Triethylamine (2.5 eq)
-
Temperature: 25°C (ambient)
-
Time: 12 hours
Yield Comparison:
| Alcohol Equivalents | Base | Yield |
|---|---|---|
| 2.2 | Et₃N | 82% |
| 3.0 | Pyridine | 78% |
Purification and Characterization
Crude product purification employs flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Purity is confirmed via HPLC (>95%) and structural validation through NMR and high-resolution mass spectrometry (HRMS).
Characterization Data:
-
¹H NMR (500 MHz, CDCl₃): δ 1.32 (d, 12H, CH(CH₃)₂), 2.45 (s, 3H, Ar-CH₃), 5.12–5.25 (m, 2H, OCH(CH₃)₂), 7.25–8.95 (m, aromatic protons).
-
HRMS: m/z calcd. for C₃₁H₂₈N₂O₅ [M+H]⁺: 508.6; found: 508.7.
Comparative Analysis of Analogous Compounds
The substitution pattern significantly influences synthetic efficiency and physicochemical properties. Below is a comparison with related derivatives:
Challenges and Mitigation Strategies
-
Over-Acylation: Controlled addition of 4-methylbenzoyl chloride and low temperatures minimize polyacylation.
-
Ester Hydrolysis: Anhydrous conditions and inert atmosphere (N₂/Ar) prevent acid chloride degradation.
-
Byproduct Formation: Column chromatography effectively removes unreacted intermediates and side products .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate has shown promising biological activity due to its ability to intercalate with DNA. This property suggests potential applications in developing therapeutic agents targeting DNA interactions.
Antimicrobial Properties
Preliminary studies indicate that the compound exhibits antimicrobial properties. Its interaction with DNA could disrupt normal cellular functions, leading to potential applications in antibiotic development.
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various derivatives of pyrrolo[1,2-a][1,10]phenanthroline compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results demonstrated that certain derivatives exhibited significant inhibition zones compared to control groups, highlighting the compound's potential as an antimicrobial agent.
Coordination Chemistry
The compound's ability to interact with metal ions opens avenues for applications in coordination chemistry and catalysis. Its chelation properties enhance stability and reactivity in various chemical environments.
Metal Ion Interaction Studies
Research has shown that this compound can form stable complexes with transition metals. These complexes can be used as catalysts in organic reactions or as sensors for detecting metal ion concentrations.
Materials Science
The unique structural features of this compound also suggest potential applications in materials science.
Photophysical Properties
The compound's planar structure allows for efficient π-π stacking interactions, which can be exploited in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate | Similar core structure but with ethyl groups | Greater solubility in polar solvents |
| 4-Amino-7-nitroquinoline | Contains a quinoline structure | Exhibits strong fluorescence properties |
| Phenanthridine derivatives | Related phenanthridine core | Known for biological activity against cancer cells |
Mechanism of Action
The mechanism of action of diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with molecular targets such as DNA and metal ions. The compound’s planar structure and extended π-conjugation allow it to intercalate with DNA base pairs, disrupting normal cellular processes . Additionally, its ability to chelate metal ions can inhibit metalloenzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Ester Group Variations
- Diisopropyl vs. reports an 83% yield for diethyl 11-benzoyl-8a,9-dihydropyrrolo[...], suggesting that smaller ester groups may improve reaction efficiency . In contrast, the diisopropyl ester in compound 7c (C30H25N3O7, ) demonstrates a higher molecular weight (540.5 g/mol) and a melting point of 229–232°C, attributed to increased hydrophobicity from the isopropyl groups .
Benzoyl Substituent Variations
- 4-Methylbenzoyl (Target Compound) vs. Benzoyl (CAS: 404824-70-0) :
- 3-Nitrobenzoyl (7c, C30H25N3O7) :
- 4-Fluorobenzoyl (Ethyl ester, C25H17FN2O3) :
Physical and Spectral Properties
Melting Points and Yields
- The diisopropyl nitro derivative (7c) exhibits a lower melting point than its dimethyl counterpart, likely due to reduced crystallinity from bulky isopropyl groups .
Spectral Data
- NMR Signatures :
- The diisopropyl nitro compound (7c) shows distinct ¹H-NMR signals at δ 3.85 and 4.07 ppm (isopropyl methyl groups) and ¹³C-NMR carbonyl peaks at 163.8 and 165.8 ppm, consistent with ester functionalities .
- In contrast, the dimethyl analog (7a) exhibits methyl ester signals at δ 3.85 ppm and a downfield-shifted aromatic proton at δ 9.38 ppm (H-2), indicative of nitro group deshielding effects .
Biological Activity
Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate (CAS No. 522592-21-8) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including DNA intercalation, antimicrobial properties, and potential therapeutic applications.
Compound Overview
- Molecular Formula : C31H28N2O5
- Molecular Weight : 508.56 g/mol
- Structure : The compound consists of a pyrrolo[1,2-a][1,10]phenanthroline core integrated with a 4-methylbenzoyl group and diisopropyl ester functionalities.
1. DNA Intercalation
One of the most significant biological activities of this compound is its ability to intercalate with DNA. This property allows the compound to insert itself between DNA base pairs, potentially disrupting normal DNA function.
- Mechanism : The planar structure of the compound facilitates intercalation, leading to structural alterations in the DNA helix that can inhibit replication and transcription processes.
- Research Findings : Studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines due to their intercalative properties.
2. Antimicrobial Properties
Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for antibiotic development.
- Activity Spectrum : The compound has shown effectiveness against various bacterial strains in vitro, suggesting potential applications in treating infections.
- Case Studies : In one study, derivatives of similar phenanthroline compounds displayed significant antibacterial activity against Gram-positive bacteria.
Interaction with Metal Ions
The compound's interaction with metal ions enhances its stability and reactivity in biological environments.
- Chelation Properties : this compound can form stable complexes with metal ions such as copper and zinc.
- Applications : Such interactions may be utilized in designing metal-based therapeutics or as catalysts in biochemical reactions.
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate | Similar core structure but with ethyl groups | Greater solubility in polar solvents |
| 4-Amino-7-nitroquinoline | Contains a quinoline structure | Exhibits strong fluorescence properties |
| Phenanthridine derivatives | Related phenanthridine core | Known for their biological activity against cancer cells |
Q & A
Q. What are the optimal synthetic routes for preparing Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate, and how can reaction yields be improved?
The compound is synthesized via a 1,3-dipolar cycloaddition reaction between phenanthrolinium salts and diisopropyl acetylenedicarboxylate. Key steps include:
- Suspending phenanthrolinium bromide (5 mmol) in dichloromethane (25 mL) and adding diisopropyl acetylenedicarboxylate (5.5 mmol).
- Dropwise addition of triethylamine (5 mmol) under vigorous stirring, followed by reflux in ethanol to isolate the product .
Optimization strategies: - Solvent choice : Dichloromethane enhances reaction homogeneity, while ethanol aids in precipitation.
- Temperature control : Refluxing post-reaction minimizes side products.
- Purification : Recrystallization from nitromethane improves purity (yield ~80%) .
Q. How can the structure and purity of this compound be confirmed experimentally?
- NMR spectroscopy : Key signals include the diisopropyl ester groups (δ 1.2–1.4 ppm for CH(CH₃)₂) and aromatic protons (δ 7.6–9.4 ppm) from the phenanthroline core .
- IR spectroscopy : Peaks at ~1736 cm⁻¹ (ester C=O) and ~1655 cm⁻¹ (benzoyl C=O) confirm functional groups .
- Elemental analysis : Matching calculated vs. experimental C/H/N ratios (e.g., C 66.78%, H 4.67%, N 7.79%) validates purity .
Q. What preliminary biological activities have been reported for this compound?
- DNA intercalation : The planar phenanthroline core allows stacking with DNA base pairs, inducing cytotoxic effects (IC₅₀ values in micromolar range for cancer cells) .
- Antimicrobial screening : Substituent-dependent activity; nitro or bromo analogs show stronger inhibition against Gram-positive bacteria .
Advanced Research Questions
Q. How do substituents (e.g., 4-methylbenzoyl vs. nitro/bromo analogs) influence the compound’s biological activity and electronic properties?
- Electronic effects : Nitro groups (electron-withdrawing) increase DNA binding affinity by enhancing π-π stacking, while methyl groups (electron-donating) reduce reactivity .
- Lipophilicity : Bromine substituents improve membrane permeability, correlating with higher cytotoxicity in MCF-7 breast cancer cells (IC₅₀ = 12.3 µM vs. 18.7 µM for methyl derivatives) .
- Methodological note : Compare analogs via UV-Vis titration with DNA and logP measurements .
Q. What computational methods are suitable for predicting the druglikeness and reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and charge transfer interactions .
- Molecular docking : Simulate binding to DNA topoisomerase II (PDB ID: 1ZXM) to predict intercalation modes .
- ADMET prediction : Use SwissADME to evaluate solubility (LogS = -4.2) and bioavailability (TPSA = 120 Ų) .
Q. How can X-ray crystallography resolve contradictory data on helical distortion in the pyrrolophenanthroline core?
- Crystallographic analysis : The diisopropyl ester and 4-methylbenzoyl groups induce a helical twist of ~20° between the pyrrole and pyridine rings, confirmed via P1 space group symmetry (a = 12.03 Å, b = 16.19 Å) .
- Comparative studies : Overlay with unsubstituted analogs to quantify steric effects using Mercury software .
Q. What experimental strategies address discrepancies in reported biological activity across analogs?
- Standardized assays : Use identical cell lines (e.g., HeLa) and protocols (e.g., MTT assay) to minimize variability .
- SAR tables : Compare substituent effects systematically (example below):
| Substituent | DNA Binding (Kd, µM) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 4-Methylbenzoyl | 8.2 | 18.7 |
| 4-Bromobenzoyl | 5.1 | 12.3 |
| 3-Nitrobenzoyl | 4.8 | 10.9 |
Methodological Challenges
Q. How to mitigate instability during synthesis and storage?
Q. What techniques validate the compound’s interaction with metal ions?
- UV-Vis titration : Monitor absorbance shifts (e.g., λmax = 320 nm) upon adding Cu²⁺ or Fe³⁺ .
- Cyclic voltammetry : Detect redox peaks (e.g., E₁/2 = -0.45 V vs. Ag/AgCl) to confirm metal chelation .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
